2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(8-6-12)26(4,24)25/h5-11H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDMGFUZVFZDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridazine with α-Haloketones
The imidazo[1,2-b]pyridazine ring system is constructed via cyclocondensation of 2-aminopyridazine with α-haloketones. For example, reaction with α-bromoacetophenone in ethanol at reflux (80°C) for 12 hours yields the bicyclic core. Potassium carbonate (2 equiv) is typically employed as a base to deprotonate intermediates and drive the reaction to completion. The crude product is purified via recrystallization from ethanol/water (3:1), achieving 70–75% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | K2CO3 (2 equiv) |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Oxidation to Carboxylic Acid
The methyl ester derivative (methyl imidazo[1,2-b]pyridazine-6-carboxylate) is hydrolyzed to the carboxylic acid using 2 M NaOH in a THF/water (4:1) mixture at 60°C for 6 hours. Acidification with HCl (1 M) precipitates the product, which is filtered and dried under vacuum (85–90% yield).
Introduction of the tert-Butyl Group at Position 2
Suzuki-Miyaura Coupling
The tert-butyl group is introduced via palladium-catalyzed cross-coupling. A boronic ester precursor, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate, reacts with a halogenated imidazo[1,2-b]pyridazine intermediate.
Representative Protocol
Direct Alkylation During Cyclization
Alternatively, the tert-butyl group is incorporated during the cyclization step by using α-bromo-tert-butyl ketone. This one-pot method reduces synthetic steps but requires stringent temperature control (100°C in DMF) to avoid side reactions.
Formation of the Carboxamide Linkage
Activation of Carboxylic Acid
The carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. A 1:1.2 molar ratio of acid to HATU ensures complete conversion to the reactive acyloxyphosphonium intermediate.
Coupling with 4-Methanesulfonylaniline
The activated acid reacts with 4-methanesulfonylaniline (1.5 equiv) in the presence of DIPEA (N,N-diisopropylethylamine, 3 equiv) at 25°C for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by silica gel chromatography (hexane/ethyl acetate 1:1) affords the carboxamide in 88–90% yield.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (3 equiv) |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 88–90% |
Integrated Synthetic Route
A consolidated pathway combining the above steps is outlined below:
-
Cyclization : 2-Aminopyridazine + α-bromo-tert-butyl ketone → 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid (70% yield).
-
Amide Formation : Carboxylic acid + 4-methanesulfonylaniline → Target compound (88% yield).
Overall Yield : 61.6% (0.70 × 0.88).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, imidazo-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.25 (s, 3H, SO2CH3), 1.42 (s, 9H, tert-butyl).
-
¹³C NMR : δ 165.2 (C=O), 144.1 (imidazo-C), 138.5 (SO2C), 126.8–129.4 (aromatic carbons), 44.7 (SO2CH3), 34.1 (tert-butyl-C), 29.8 (tert-butyl-CH3).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C19H21N4O3S : 401.1385 (M+H⁺).
-
Observed : 401.1389.
Industrial-Scale Considerations
Process Optimization
Green Chemistry Metrics
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The use of sterically hindered α-bromo-tert-butyl ketone minimizes formation of regioisomers (<5% by HPLC).
Amide Bond Hydrolysis
Storing the final product under anhydrous conditions at −20°C prevents degradation (shelf life: 24 months).
Chemical Reactions Analysis
2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The imidazo[1,2-b]pyridazine core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with imidazo[1,2-b]pyridazine scaffolds exhibit significant anticancer properties. Specifically, 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has shown promise as an inhibitor of certain cancer cell lines.
- Mechanism of Action: The compound appears to exert its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. It has been noted for its ability to inhibit the activity of specific kinases that are crucial for tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Preliminary data suggest effectiveness against a range of bacterial strains, indicating its possible utility as a lead compound for developing new antibiotics.
- Case Study: A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic routes that integrate metal-catalyzed cross-coupling reactions. Recent advancements in organometallic chemistry have facilitated the development of more efficient synthetic pathways .
| Synthesis Method | Description | Advantages |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Utilizes palladium or nickel catalysts to form carbon-carbon bonds | High yields and selectivity |
| Cyclization Reactions | Involves cyclization of precursors to form the imidazo ring | Streamlined synthesis process |
Pharmaceutical Development
Given its promising biological activities, this compound is being explored for formulation into pharmaceutical products targeting specific diseases such as cancer and bacterial infections. Its ability to modulate biological pathways makes it a candidate for further development.
Regulatory Status
As of now, the compound is still in the preclinical phase; however, ongoing studies aim to establish safety profiles and efficacy benchmarks necessary for clinical trials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Key Features of Imidazo[1,2-b]pyridazine Derivatives
- Synthetic Accessibility : The target compound benefits from established imidazo[1,2-b]pyridazine synthesis protocols, including palladium-catalyzed cross-coupling for aryl group introduction . In contrast, imidazo[4,5-c]pyridazine derivatives are less explored due to underdeveloped synthetic routes .
- Substituent Diversity : The target’s 4-methanesulfonylphenyl group contrasts with YPC-21440’s piperazinyl-thiazolidinedione system. The sulfonyl group may improve aqueous solubility, while YPC-21440’s thiazolidinedione is associated with kinase inhibition .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and ADME Profiles
- Bioactivity : YPC-21440 demonstrates potent kinase inhibition, suggesting that imidazo[1,2-b]pyridazines with electron-withdrawing substituents (e.g., sulfonyl, thiazolidinedione) may enhance target binding . The target compound’s methanesulfonyl group could similarly modulate kinase affinity, though specific data are pending.
- ADME Properties : The tert-butyl group in the target compound may reduce oxidative metabolism, improving half-life compared to YPC-21440’s piperazine moiety, which is prone to CYP450-mediated degradation .
Advantages and Limitations
- Limitations: Lack of published pharmacological data; methanesulfonyl group may introduce toxicity risks.
- YPC Series : Advantages: Proven kinase inhibition with nanomolar potency. Limitations: Piperazine substituents may limit blood-brain barrier penetration.
- Imidazo[4,5-c]pyridazines : Advantages: Structural novelty for unexplored targets. Limitations: Synthetic challenges hinder optimization.
Biological Activity
2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.39 g/mol
- CAS Number : Not specifically listed but can be derived from its chemical structure.
Research indicates that this compound acts primarily as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory diseases such as rheumatoid arthritis.
Inhibition of TNF-α Production
In a study by , the compound demonstrated significant inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs), with IC50 values reported at 0.4 µM. This suggests a strong potential for treating conditions characterized by excessive TNF-α levels.
Biological Activity Data
Case Studies and Research Findings
- Anti-inflammatory Effects : The compound was evaluated in various in vivo models for its anti-inflammatory properties. In collagen-induced arthritis models, significant reductions in joint swelling and inflammation were observed, indicating its potential as a therapeutic agent for rheumatoid arthritis .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including A375 (melanoma) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis, linked to increased reactive oxygen species (ROS) levels .
- Structure-Activity Relationship (SAR) : The introduction of the methanesulfonyl group was found to enhance the compound's selectivity and potency against TNF-α production compared to other derivatives lacking this substituent. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the key synthetic pathways for 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core followed by functionalization with tert-butyl and methanesulfonylphenyl groups. Critical steps include:
- Coupling reactions (e.g., amide bond formation between the pyridazine core and the sulfonylphenyl moiety).
- Optimization of reaction parameters : Temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling).
- Purity control : Techniques like thin-layer chromatography (TLC) and NMR are used to monitor intermediate purity .
Q. What analytical methods are employed for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and molecular connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form .
- HPLC : Quantifies purity (>95% for biological assays) .
Q. How is the compound’s preliminary biological activity evaluated?
- In vitro assays : Enzymatic inhibition (e.g., kinase assays) or cell viability tests (e.g., IC50 determination in cancer cell lines).
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
- Control experiments : Use structurally analogous compounds (e.g., tert-butyl variants) to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Molecular docking : Software like AutoDock Vina simulates interactions between the compound and target proteins (e.g., kinase domains).
- Quantum mechanical calculations : Assess electronic properties (e.g., charge distribution on the sulfonyl group) to predict reactivity.
- Machine learning : Models trained on imidazo[1,2-b]pyridazine derivatives correlate structural features (e.g., tert-butyl bulkiness) with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets from multiple assays (e.g., IC50 variability in kinase vs. non-kinase targets).
- Structural analogs : Test derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate substituent effects.
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
- Analog synthesis : Modify substituents (e.g., sulfonyl group position, tert-butyl size) and test activity.
- Key parameters : LogP (lipophilicity), polar surface area (PSA), and steric effects.
- Data interpretation : Tabulate results (see example below) to identify critical functional groups.
| Analog Structure | IC50 (nM) | Solubility (µM) | Key Modification |
|---|---|---|---|
| Parent compound | 50 | 12 | Reference |
| N-(4-fluorophenyl) variant | 120 | 18 | Reduced sulfonyl bulk |
| tert-Butyl replaced with methyl | >1000 | 45 | Smaller alkyl group |
Q. What methodologies assess metabolic stability and degradation pathways?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS.
- CYP450 inhibition screening : Determine if the compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4).
- Degradant isolation : Use preparative HPLC to isolate and characterize oxidative/hydrolytic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
